3-Methoxyflavone 3-Methoxyflavone 3-Methoxyflavone analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.

Brand Name: Vulcanchem
CAS No.: 7245-02-5
VCID: VC21351995
InChI: InChI=1S/C16H12O3/c1-18-16-14(17)12-9-5-6-10-13(12)19-15(16)11-7-3-2-4-8-11/h2-10H,1H3
SMILES: COC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol

3-Methoxyflavone

CAS No.: 7245-02-5

Cat. No.: VC21351995

Molecular Formula: C16H12O3

Molecular Weight: 252.26 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxyflavone - 7245-02-5

CAS No. 7245-02-5
Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
IUPAC Name 3-methoxy-2-phenylchromen-4-one
Standard InChI InChI=1S/C16H12O3/c1-18-16-14(17)12-9-5-6-10-13(12)19-15(16)11-7-3-2-4-8-11/h2-10H,1H3
Standard InChI Key ZAIANDVQAMEDFL-UHFFFAOYSA-N
SMILES COC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3
Canonical SMILES COC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3

Chemical Structure and Properties

3-Methoxyflavone consists of a 2-phenylchromen-4-one structure (the basic flavone skeleton) with a methoxy group (-OCH3) attached at the 3'-position of the B-ring. This specific structural arrangement distinguishes it from other flavone derivatives and contributes to its unique chemical and biological properties .

The molecular formula of 3-Methoxyflavone is C16H12O3, with a molecular weight of 252.26 g/mol. The compound is defined as the parent member of the class of 3'-methoxyflavones, which are flavones carrying a methoxy group specifically at the 3'-position .

Table 1: Chemical Identity and Properties of 3-Methoxyflavone

ParameterInformation
Primary Name3-Methoxyflavone (3'-Methoxyflavone)
Systematic Name (IUPAC)2-(3-methoxyphenyl)chromen-4-one
CAS Registry Number53906-83-5
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
PubChem CID619834
RolePlant metabolite

Nomenclature and Identification Systems

3-Methoxyflavone is known by several synonyms in scientific literature and chemical databases. Proper identification across different nomenclature systems is essential for comprehensive research and accurate database searches.

Table 2: Alternative Names and Identifiers for 3-Methoxyflavone

Synonym/IdentifierValue
Common Synonyms3'-Methoxyflavone, 2-(3-Methoxyphenyl)-4H-chromen-4-one, 3'-Methoxy-flavone, Flavone, 3'-methoxy
InChIInChI=1S/C16H12O3/c1-18-12-6-4-5-11(9-12)16-10-14(17)13-7-2-3-8-15(13)19-16/h2-10H,1H3
InChIKeyKIEVPIBIYKKJRJ-UHFFFAOYSA-N
SMILESCOC1=CC=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2
ChEBI IDCHEBI:63327
ChEMBL IDCHEMBL342343
KEGG IDC20872

The variety of naming conventions and identification codes demonstrates the integration of 3-Methoxyflavone into various chemical databases and research platforms, facilitating cross-referencing and comprehensive data retrieval .

Natural Occurrence

3-Methoxyflavone has been identified as a natural constituent in several plant species, highlighting its role as a secondary metabolite in plant biochemistry. The compound has been reported to occur in:

  • Primula macrophylla

  • Primula veris (Common cowslip)

  • Hypericum roeperianum

In these plant species, 3-Methoxyflavone serves as a plant metabolite, contributing to the diverse array of flavonoids that play various roles in plant physiology, including protection against ultraviolet radiation, defense against pathogens, and signaling .

Biotransformation Studies

Significant research has investigated the biotransformation capabilities of 3-Methoxyflavone using fungal systems. These studies provide valuable insights into potential metabolic pathways and modification possibilities for this flavone derivative.

Fungal Biotransformation

In detailed biotransformation experiments, 3-Methoxyflavone (referred to as compound 2 in the research) was subjected to transformation by various fungal cultures, resulting in glycosylated derivatives .

Table 3: Biotransformation of 3-Methoxyflavone by Fungal Strains

Fungal StrainBiotransformation ProductYield (%)
Isaria fumosorosea KCH J23-methoxyflavone 4′-O-β-d-(4′′-O-methyl)-glucopyranoside29.0
Isaria farinosa J1.43-methoxyflavone 4′-O-β-d-(4′′-O-methyl)-glucopyranoside12.6
Isaria farinosa J1.63-methoxyflavone 4′-O-β-d-(4′′-O-methyl)-glucopyranoside18.6

These biotransformation results demonstrate the ability of different Isaria species to modify 3-Methoxyflavone through glycosylation, with varying efficiencies. The highest yield (29%) was achieved with Isaria fumosorosea KCH J2, suggesting this strain possesses particularly effective enzymatic machinery for this specific biotransformation .

Structural Characterization of Biotransformation Products

The structural confirmation of the biotransformation product (3-methoxyflavone 4′-O-β-d-(4′′-O-methyl)-glucopyranoside) was accomplished through comprehensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques .

Key spectroscopic findings include:

  • Five characteristic carbon signals were observed in the region from δ = 80.1 ppm to δ = 62.1 ppm in the 13C-NMR spectrum

  • Proton signals ranging from approximately δ = 3.90 ppm to δ = 3.29 ppm were identified in the 1H-NMR spectrum

  • A one-proton doublet at δ = 5.13 ppm in the 1H-NMR spectrum confirmed the attachment of a sugar unit to the substrate

  • The β-configuration of the glucose unit was verified by the coupling constant (J = 7.4 Hz) for the anomeric proton

Table 4: Spectroscopic Data for 3-Methoxyflavone 4′-O-β-d-(4′′-O-methyl)-Glucopyranoside

Spectroscopic MethodKey Features
1H-NMRProton signals: δ = 3.90-3.29 ppm; Anomeric proton: δ = 5.13 ppm (doublet, J = 7.4 Hz)
13C-NMRCharacteristic carbon signals: δ = 80.1-62.1 ppm
Mass Spectrometry[M+H]+ calculated/found (m/z 444.4313/444.1374)

The comprehensive spectroscopic characterization provides unambiguous confirmation of the structure of the biotransformation product, establishing the regioselectivity of the glycosylation reaction and the specific configuration of the attached sugar moiety .

Significance of Glycosylation

The biotransformation of 3-Methoxyflavone to its glycosylated derivative represents an important modification with potential implications for the compound's properties and applications. Glycosylation of flavonoids generally affects several important characteristics:

  • Solubility: Attachment of sugar moieties typically enhances water solubility

  • Bioavailability: Modified solubility profiles can influence absorption and distribution

  • Stability: Glycosylation may protect sensitive functional groups from degradation

  • Biological activity: Structural modifications can alter receptor binding and biological effects

The specific glycosylation of 3-Methoxyflavone at the 4'-position with a 4''-O-methyl-glucopyranoside moiety represents a regioselective enzymatic transformation that could potentially enhance the compound's pharmacological properties .

Comparative Analysis with Related Flavonoids

While the search results focus primarily on 3-Methoxyflavone, it is worth noting the parallel biotransformation studies conducted on related flavonoids, including 3-hydroxyflavone, quercetin, and baicalein. These comparative studies provide a broader context for understanding the biotransformation capabilities of different flavonoid structures.

Table 5: Comparative Biotransformation Products of Related Flavonoids

Parent FlavonoidMajor Biotransformation ProductYield (%)
3-Methoxyflavone3-methoxyflavone 4′-O-β-d-(4′′-O-methyl)-glucopyranoside29.0
3-HydroxyflavoneFlavone 3-O-β-d-(4′′-O-methyl)-glucopyranoside42.5
Quercetin3′,4′,5,7-tetrahydroxyflavone 3-O-β-d-(4′′-O-methyl)-glucopyranoside18.5

This comparative analysis reveals distinctive patterns in the biotransformation of different flavonoid structures, with variations in both the regioselectivity of glycosylation and the efficiency of the transformation process .

Applications and Future Research Directions

While the available research focuses primarily on the chemical identification and biotransformation of 3-Methoxyflavone, the findings suggest several potential applications and avenues for future research:

  • Development of novel glycosylated flavonoid derivatives with enhanced bioavailability and stability

  • Investigation of the biological activities of 3-Methoxyflavone and its glycosylated derivatives

  • Exploration of enzymatic biocatalysis for regioselective modification of flavonoids

  • Comparative structure-activity relationship studies between 3-Methoxyflavone and related flavonoids

  • Examination of the ecological roles of 3-Methoxyflavone in its natural plant sources

The ability to create glycosylated derivatives of 3-Methoxyflavone through biotransformation provides a valuable tool for generating modified flavonoids with potentially enhanced properties for pharmaceutical, nutraceutical, and cosmetic applications.

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